Stability Constant Comparison: Glutaramide vs. Succinamide vs. Malonamide in β-Cyclodextrin Dimer Complexes
A direct head-to-head fluorimetric study demonstrated that β-cyclodextrin dimers linked by a glutaramide spacer exhibit a stability constant (K) of 13,010 ± 20 dm³ mol⁻¹ for complexation with 6-(p-toluidinyl)naphthalene-2-sulfonate (TNS⁻). This value is significantly lower than that observed for the succinamide-linked dimer (16,700 ± 20 dm³ mol⁻¹) and the malonamide-linked dimer (11,000 ± 10 dm³ mol⁻¹), underscoring the non-linear relationship between linker chain length and binding affinity [1].
| Evidence Dimension | Stability constant (K) for TNS⁻ complex formation |
|---|---|
| Target Compound Data | 13,010 ± 20 dm³ mol⁻¹ (Glutaramide dimer linker) |
| Comparator Or Baseline | Succinamide linker: 16,700 ± 20 dm³ mol⁻¹; Malonamide linker: 11,000 ± 10 dm³ mol⁻¹ |
| Quantified Difference | Glutaramide K is ~22% lower than succinamide and ~18% higher than malonamide |
| Conditions | Aqueous phosphate buffer, pH 7.0, I = 0.10 mol dm⁻³, 298.2 K |
Why This Matters
This quantitative difference in binding thermodynamics directly informs the design of supramolecular host systems; substituting glutaramide with succinamide would inadvertently increase complex stability by approximately 28%, potentially altering intended host-guest selectivity and release kinetics.
- [1] Park, J. W., & Song, H. E. (1996). Cooperative Binding of 6-(p-Toluidinyl)naphthalene-2-sulfonate by β-Cyclodextrin Dimers. Journal of Physical Chemistry, 100(34), 14457–14461. View Source
